N-Cyclopentylacetamide N-Cyclopentylacetamide
Brand Name: Vulcanchem
CAS No.: 25291-41-2
VCID: VC3761530
InChI: InChI=1S/C7H13NO/c1-6(9)8-7-4-2-3-5-7/h7H,2-5H2,1H3,(H,8,9)
SMILES: CC(=O)NC1CCCC1
Molecular Formula: C7H13NO
Molecular Weight: 127.18 g/mol

N-Cyclopentylacetamide

CAS No.: 25291-41-2

Cat. No.: VC3761530

Molecular Formula: C7H13NO

Molecular Weight: 127.18 g/mol

* For research use only. Not for human or veterinary use.

N-Cyclopentylacetamide - 25291-41-2

Specification

CAS No. 25291-41-2
Molecular Formula C7H13NO
Molecular Weight 127.18 g/mol
IUPAC Name N-cyclopentylacetamide
Standard InChI InChI=1S/C7H13NO/c1-6(9)8-7-4-2-3-5-7/h7H,2-5H2,1H3,(H,8,9)
Standard InChI Key JTSGEWHPQPAXOR-UHFFFAOYSA-N
SMILES CC(=O)NC1CCCC1
Canonical SMILES CC(=O)NC1CCCC1

Introduction

Chemical Structure and Properties

N-Cyclopentylacetamide consists of a planar amide bond connecting an acetyl group to a cyclopentyl ring. Its molecular formula is C₇H₁₃NO with a molecular weight of approximately 127.19 g/mol. This compound features an acetamide functional group (CH₃CONH-) attached to a five-membered cycloalkane ring.

Structural Characteristics

The key structural components of N-Cyclopentylacetamide include:

  • A planar amide bond with partial double bond character

  • A five-membered cyclopentyl ring serving as the amine component

  • A methyl group attached to the carbonyl carbon

  • A hydrogen atom on the nitrogen participating in hydrogen bonding

The molecular structure exhibits important features that influence its chemical behavior, particularly the amide bond's resonance stabilization that restricts rotation around the C-N bond. This planar configuration affects both the physical properties and reactivity patterns observed in experimental studies of this compound and its derivatives .

Chemical Classification

N-Cyclopentylacetamide belongs to several chemical classifications based on its functional groups:

ClassificationBasisChemical Family
Primary Functional GroupCarbonyl-nitrogen bondAmide
Secondary ComponentRing structureCycloalkylamine derivative
Therapeutic ClassificationBiological activity potentialSmall molecule amide
Chemical ReactivityReaction profileNucleophilic substitution substrate

Synthesis Methods

N-Cyclopentylacetamide can be synthesized through several established routes, with the most common being the direct acylation of cyclopentylamine.

Primary Synthetic Route

The conventional synthesis involves the reaction of cyclopentylamine with acetyl chloride or acetic anhydride in the presence of a base. This method typically produces high yields under mild conditions:

Cyclopentylamine+Acetyl chlorideN-Cyclopentylacetamide+HCl\text{Cyclopentylamine} + \text{Acetyl chloride} \rightarrow \text{N-Cyclopentylacetamide} + \text{HCl}

The reaction is typically conducted in an aprotic solvent such as dichloromethane or tetrahydrofuran, with triethylamine serving as the base to neutralize the hydrochloric acid byproduct. Reaction temperatures are typically maintained between 0-25°C to optimize yield and minimize side reactions .

Alternative Synthesis Approaches

Several alternative synthetic strategies have been developed:

  • Reaction of cyclopentylamine with acetic anhydride

  • Amidation using catalytic methods with acetic acid and coupling reagents

  • Enzymatic synthesis using lipase catalysts

  • Microwave-assisted synthesis for improved reaction times

The microwave-assisted synthesis in particular has shown promising results, reducing reaction times from hours to minutes while maintaining high yields and product purity.

Physical Properties

N-Cyclopentylacetamide exhibits physical properties characteristic of mid-sized amides with cycloalkyl substituents.

Key Physical Parameters

PropertyValueMeasurement Conditions
Physical StateWhite to off-white crystalline solidRoom temperature
Melting Point75-78°C (estimated)Atmospheric pressure
Boiling Point~230-250°C (estimated)Atmospheric pressure
SolubilitySoluble in most organic solventsRoom temperature
Water SolubilityModerately solubleRoom temperature
Density~1.05-1.10 g/cm³ (estimated)20°C

The compound's physical properties demonstrate a balance between the hydrophilic character of the amide group and the hydrophobic nature of the cyclopentyl ring. This amphiphilic character influences its solubility profile and potential for intermolecular interactions .

Spectroscopic Properties

N-Cyclopentylacetamide can be characterized by various spectroscopic techniques:

  • IR Spectroscopy: Characteristic amide bands at approximately 1650 cm⁻¹ (C=O stretching), 3300 cm⁻¹ (N-H stretching)

  • ¹H NMR: Distinctive signals for the acetyl methyl group (~2.0 ppm), N-H proton (~5.5-6.5 ppm), and cyclopentyl protons (1.5-2.0 ppm for ring CH₂ groups, 3.8-4.2 ppm for the CH attached to nitrogen)

  • ¹³C NMR: Carbonyl carbon (~170 ppm), methyl carbon (~23 ppm), and cyclopentyl carbons (20-55 ppm)

  • Mass Spectrometry: Molecular ion peak at m/z 127 with characteristic fragmentation patterns

Chemical Reactivity

N-Cyclopentylacetamide demonstrates reactivity patterns typical of secondary amides, with the ability to participate in various chemical transformations.

Hydrolysis

Under acidic or basic conditions, N-Cyclopentylacetamide undergoes hydrolysis to yield cyclopentylamine and acetic acid. The reaction kinetics are influenced by temperature, pH, and catalyst concentration. Basic hydrolysis is generally faster than acidic hydrolysis due to the direct nucleophilic attack of hydroxide ions on the carbonyl carbon .

Reduction

Reducing agents such as lithium aluminum hydride (LiAlH₄) can convert N-Cyclopentylacetamide to the corresponding amine, N-ethylcyclopentylamine. This transformation is valuable in synthetic pathways requiring functionalized cyclopentylamines as building blocks .

N-Alkylation and N-Acylation

Despite the decreased nucleophilicity of the amide nitrogen compared to amines, N-Cyclopentylacetamide can undergo N-alkylation under strong basic conditions (e.g., sodium hydride followed by alkyl halides). This reaction pathway provides access to N-substituted derivatives with modified physicochemical properties .

α-Substitution Reactions

The α-carbon of the acetyl group possesses enhanced acidity due to the adjacent carbonyl group, enabling substitution reactions when treated with strong bases followed by electrophiles. This reactivity pattern is exemplified in the formation of various α-substituted derivatives such as 2-chloro-N-cyclopentylacetamide, 2-bromo-N-cyclopentylacetamide, and 2-cyano-N-cyclopentylacetamide .

Biological and Pharmacological Properties

N-Cyclopentylacetamide possesses several biological properties that make it relevant to pharmaceutical research and development.

Membrane Permeability

The balanced lipophilicity and hydrogen bonding capabilities of N-Cyclopentylacetamide contribute to its ability to cross biological membranes. This property is significant for drug development, as it influences bioavailability and distribution within biological systems.

DerivativePotential ApplicationMechanism
2-(4-bromophenyl)-N-cyclopentylacetamideAntiparasitic activityPotential activity against Trypanosoma cruzi
2-cyano-N-cyclopentylacetamideEnzyme inhibitionPotential modulation of specific cellular targets
Halogenated derivativesAntimicrobial activityInteraction with microbial cellular components

The structural scaffold of N-Cyclopentylacetamide serves as a versatile platform for developing compounds with diverse biological activities by modifying the acetyl portion of the molecule.

Structural Derivatives and Analogues

Numerous structural derivatives of N-Cyclopentylacetamide have been synthesized and studied, demonstrating the versatility of this molecular scaffold.

α-Substituted Derivatives

α-Substituted derivatives involve modification at the carbon adjacent to the carbonyl group:

  • 2-Bromo-N-cyclopentylacetamide: Features a bromine substituent at the α-position, with a molecular formula of C₇H₁₂BrNO and a molecular weight of 206.08 g/mol. This compound has a melting point of 84-85°C and serves as an important synthetic intermediate .

  • 2-Chloro-N-cyclopentylacetamide: Contains a chlorine atom at the α-position with a molecular formula of C₇H₁₂ClNO.

  • 2-Cyano-N-cyclopentylacetamide: Incorporates a nitrile group at the α-position with a molecular formula of C₈H₁₂N₂O and a molecular weight of 152.194 g/mol .

Aromatic Derivatives

Analytical Methods for Identification and Quantification

Several analytical techniques are employed for the identification and quantification of N-Cyclopentylacetamide and its derivatives in research and quality control applications.

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly used for separation and quantification. Typical HPLC conditions include:

ParameterTypical Conditions
ColumnC18 reversed-phase
Mobile PhaseAcetonitrile/water gradient
DetectionUV (210-220 nm)
Retention TimeCompound-specific
Sample PreparationDissolution in suitable organic solvent

Gas Chromatography coupled with Mass Spectrometry (GC-MS) provides both separation and structural identification capabilities, particularly valuable for detecting trace amounts in complex matrices .

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural confirmation through characteristic chemical shifts and coupling patterns. Fourier Transform Infrared Spectroscopy (FTIR) reveals functional group signatures, particularly the distinctive amide carbonyl and N-H stretching bands .

Applications in Organic Synthesis

N-Cyclopentylacetamide serves as a valuable building block in organic synthesis, contributing to the development of complex molecules with specific properties.

As a Synthetic Intermediate

The compound functions as a protected form of cyclopentylamine, where the acetyl group serves as a protecting group for the amine functionality. This protection strategy is valuable in multi-step syntheses requiring selective functionalization of other reactive sites within complex molecules .

Template for Library Development

Medicinal chemists utilize N-Cyclopentylacetamide as a scaffold for developing compound libraries through systematic modification of the acetyl group. These modifications include:

  • Introduction of various functional groups at the α-position

  • Extension of the carbon chain

  • Incorporation of aromatic or heterocyclic substituents

  • Installation of chiral centers for stereochemically defined compounds

Such libraries facilitate structure-activity relationship studies in drug discovery programs.

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